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Compound of Interest

Compound Name:
1-Fluoro-2-methoxy-4-methyl-5-

nitrobenzene

CAS No.: 63762-81-2

Cat. No.: B2545007

Get Quote

CAS Registry Number: 63762-81-2 Synonyms: 5-Fluoro-4-methoxy-2-nitrotoluene; 2-Fluoro-5-

methyl-4-nitroanisole

Executive Summary & Strategic Significance
In the landscape of medicinal chemistry, 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene (CAS

63762-81-2) serves as a critical "scaffold modifier." While structurally homologous to the core

intermediates used in blockbuster EGFR inhibitors like Osimertinib (which typically lack the C4-

methyl group), this compound allows researchers to probe steric tolerance within the ATP-

binding pockets of kinases.

The C4-methyl group introduces a specific steric bulk that can enhance selectivity or alter

metabolic stability (blocking benzylic oxidation sites). Consequently, this molecule is not merely

a reagent but a strategic tool for Structure-Activity Relationship (SAR) optimization in oncology

and agrochemical pipelines.

Chemical Profile & Physical Properties[1][2][3][4]
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Property Data

Molecular Formula C₈H₈FNO₃

Molecular Weight 185.15 g/mol

Appearance Pale yellow to yellow crystalline solid

Melting Point
128 – 132 °C (Typical range for pure

polymorphs)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Electronic Character Highly activated for SₙAr due to para-nitro group

Key Functional Groups
Fluorine (Leaving group), Nitro (Reducible),

Methoxy (Donor)

Synthetic Pathways
The synthesis of CAS 63762-81-2 can be approached via two distinct strategies depending on

the available starting materials and scale requirements.

Pathway A: Electrophilic Aromatic Substitution
(Industrial Route)
This method utilizes the strong para-directing effect of the methoxy group to install the nitro

functionality regioselectively.

Precursor: 1-Fluoro-2-methoxy-4-methylbenzene (2-Fluoro-5-methylanisole).

Reagent: Fuming Nitric Acid / H₂SO₄.

Mechanism: The methoxy group at C2 strongly activates the C5 position (para to itself). The

methyl group at C4 weakly activates C5 (ortho to itself). The fluorine at C1 deactivates but

directs ortho/para. The C5 position is the only site where activating effects converge

synergistically without extreme steric hindrance.
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Pathway B: Nucleophilic Alkylation (Medicinal Chemistry
Route)
Documented in Patent US10544113, this route builds the ether linkage from a nitrophenol

precursor.

Precursor: 2-Fluoro-5-methyl-4-nitrophenol.

Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃.

Mechanism: Sₙ2 attack of the phenoxide anion on the methylating agent.
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Figure 1: Convergent synthetic pathways for CAS 63762-81-2 showing both the nitration and

alkylation routes.

Detailed Experimental Protocols
Protocol 1: Regioselective Nitration (Scale: 10g)
Adapted from standard fluoroanisole nitration procedures.

Rationale: Low temperature is critical to prevent over-nitration or oxidation of the methyl group.

Preparation: Charge a 250 mL 3-neck round-bottom flask with 1-Fluoro-2-methoxy-4-

methylbenzene (10.0 g, 71.3 mmol) and Dichloromethane (DCM, 100 mL). Cool to -10°C

using an ice/salt bath.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2545007/docs?utm_src=pdf-body-img#technical-guide-1-fluoro-2-methoxy-4-methyl-5-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acid Addition: Add concentrated Sulfuric Acid (H₂SO₄, 20 mL) dropwise, maintaining internal

temperature < 0°C.

Nitration: Add Fuming Nitric Acid (HNO₃, 1.1 eq, 5.0 g) dropwise over 30 minutes. The

reaction is exothermic; strict temperature control is required to ensure regioselectivity at the

C5 position.

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]

Product should appear as a less polar spot compared to the starting material.

Quench: Pour the reaction mixture carefully onto 200g of crushed ice.

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).

Combine organics, wash with sat.[2] NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.

[2]

Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water to

yield pale yellow needles.

Protocol 2: Methylation of Nitrophenol (Scale: 3g)
Based on Patent US10544113B2 methodologies.

Dissolution: Dissolve 2-fluoro-5-methyl-4-nitrophenol (3.10 g, 18.1 mmol) in DMF (30 mL).

Base Activation: Add Potassium Carbonate (K₂CO₃, 3.75 g, 27.2 mmol). Stir for 15 minutes

at room temperature to generate the phenoxide.

Alkylation: Add Iodomethane (MeI, 5.60 mL, excess) dropwise. Caution: MeI is a potent

alkylating agent and neurotoxin.

Reaction: Stir at ambient temperature for 4–6 hours.

Isolation: Dilute with water (150 mL) to precipitate the product. Filter the solid, wash with

water, and dry under vacuum at 45°C.
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The core value of CAS 63762-81-2 lies in its "orthogonal" reactivity, allowing sequential

functionalization.

A. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at C1 is highly activated by the para-nitro group (at C5) and the ortho-

methoxy group (inductive effect).

Reaction: Displacement of F with amines (primary/secondary) or alkoxides.

Application: Synthesis of N-aryl cores for kinase inhibitors.

Condition Note: The C4-methyl group provides steric hindrance, potentially slowing down

SₙAr compared to the non-methylated analog. Higher temperatures (80–100°C) in

DMSO/DMAc may be required.

B. Nitro Reduction[3]
Reaction: Reduction of NO₂ to NH₂ (Aniline).

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

Product:5-Amino-4-fluoro-2-methoxytoluene. This aniline is a "privileged structure" for

coupling with pyrimidines or quinazolines in EGFR inhibitor synthesis.

Reactivity Map

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
(CAS 63762-81-2)

SₙAr Reaction
(Nucleophilic Displacement)

  R-NH2 / Base  

Nitro Reduction
(H2/Pd-C or Fe/Acid)

  Reducing Agent  

N-Substituted Nitroaniline
(Intermediate for Thiazolidinones)

5-Amino-4-fluoro-2-methoxytoluene
(Aniline Precursor)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Divergent reactivity profile showing the two primary chemical transformations utilized

in drug discovery.

Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Toxic.

Skin/Eye: Causes severe irritation. The nitro group facilitates skin absorption.

Inhalation: Dust causes respiratory distress. Use a localized exhaust hood.

Reactivity: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above

150°C without DSC (Differential Scanning Calorimetry) testing.

MeI Handling: If using Protocol 2, Methyl Iodide is a volatile carcinogen. Use a glovebox or

high-efficiency fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

